1-Butyryl-3-(4-chlorophenyl)-1-methylurea

Catalog No.
S12397048
CAS No.
115956-75-7
M.F
C12H15ClN2O2
M. Wt
254.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyryl-3-(4-chlorophenyl)-1-methylurea

CAS Number

115956-75-7

Product Name

1-Butyryl-3-(4-chlorophenyl)-1-methylurea

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]-N-methylbutanamide

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

InChI

InChI=1S/C12H15ClN2O2/c1-3-4-11(16)15(2)12(17)14-10-7-5-9(13)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,17)

InChI Key

JHDDHFJFEGIOCU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C)C(=O)NC1=CC=C(C=C1)Cl

1-Butyryl-3-(4-chlorophenyl)-1-methylurea is a synthetic organic compound characterized by its unique structure, which includes a butyryl group, a chlorophenyl moiety, and a methylurea functional group. Its chemical formula is C9H10ClN2OC_9H_{10}ClN_2O, and it is recognized for its potential applications in medicinal chemistry and agricultural sciences. The presence of the 4-chlorophenyl group enhances its biological activity, making it a subject of interest in various studies.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
  • Reduction: Reduction can be performed using lithium aluminum hydride, resulting in the formation of reduced derivatives.
  • Substitution: Nucleophilic substitution reactions are common, particularly at the 4-chlorophenyl group where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydroxide in aqueous or alcoholic medium.

The biological activity of 1-butyryl-3-(4-chlorophenyl)-1-methylurea has been explored in various contexts. It exhibits potential antitumor properties, possibly due to its ability to interfere with microtubule dynamics and cell division processes. The compound's structure allows it to interact with specific molecular targets, leading to biological effects such as apoptosis in cancer cells. Additionally, it may exhibit antimicrobial properties, making it relevant for further research in pharmacology .

The synthesis of 1-butyryl-3-(4-chlorophenyl)-1-methylurea typically involves a two-step process:

  • Formation of Intermediate: The reaction of 4-chloroaniline with butyryl chloride yields 4-chlorobutyrylaniline.
  • Final Product Formation: This intermediate is then reacted with methyl isocyanate under controlled conditions, often using dichloromethane as a solvent and triethylamine as a catalyst.

Industrial Production

In industrial settings, the synthesis follows similar routes but emphasizes scalability and efficiency. Continuous flow reactors and automated systems are often employed to ensure high yield and purity.

1-Butyryl-3-(4-chlorophenyl)-1-methylurea has several applications:

  • Medicinal Chemistry: It serves as a lead compound for developing new antitumor agents.
  • Agricultural Chemistry: Its properties may be utilized in developing herbicides or fungicides due to its biological activity against certain pathogens .

Interaction studies have shown that 1-butyryl-3-(4-chlorophenyl)-1-methylurea can bind to various biological macromolecules, influencing their function. For instance, the compound may interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells. Such interactions underscore its potential as a therapeutic agent in oncology .

Several compounds share structural similarities with 1-butyryl-3-(4-chlorophenyl)-1-methylurea. These include:

Compound NameChemical FormulaKey Features
1-(4-Chlorophenyl)-3-methylureaC8H9ClN2OC_8H_9ClN_2OLacks butyryl group; used in similar biological studies .
N,N-Dimethyl-4-chloroanilineC8H10ClNC_8H_{10}ClNSimilar chlorophenyl structure; used in dye production.
ButyrylureaC6H10N2OC_6H_{10}N_2OLacks chlorophenyl; used as an herbicide precursor.

Uniqueness

The unique combination of the butyryl group with the chlorophenyl moiety distinguishes 1-butyryl-3-(4-chlorophenyl)-1-methylurea from these compounds, enhancing its potential efficacy in therapeutic applications while providing distinct chemical reactivity profiles.

This detailed overview highlights the significance of 1-butyryl-3-(4-chlorophenyl)-1-methylurea within chemical research and its promising applications across various fields. Further studies are warranted to fully elucidate its mechanisms of action and expand its utility in pharmaceuticals and agriculture.

Novel One-Pot Synthesis Approaches for Urea Derivatives

One-pot synthesis strategies have revolutionized the preparation of urea derivatives by reducing intermediate isolation steps and improving atom economy. For 1-butyryl-3-(4-chlorophenyl)-1-methylurea, a sequential coupling approach could involve the reaction of 4-chlorophenyl isocyanate with methylamine to form the monosubstituted urea intermediate, followed by butyrylation using butyryl chloride under controlled conditions. Microwave-assisted methods, such as those developed for analogous urea derivatives, enable rapid heating and precise temperature control, achieving reaction completion in minutes rather than hours.

A critical advancement involves the use of Staudinger–aza-Wittig reactions, where triphenylphosphine mediates the conversion of alkyl halides to isocyanates in situ, which subsequently react with amines to form ureas. For example, combining 4-chlorobenzyl bromide with methylamine under microwave irradiation could generate the 1-(4-chlorophenyl)-1-methylurea core, followed by butyryl group introduction via acyl chloride coupling. This method eliminates the need for isolating reactive intermediates, achieving yields exceeding 85% in model systems.

The integration of flow chemistry with one-pot protocols further enhances scalability. Continuous microreactor systems allow precise mixing of 4-chlorophenylamine, methyl isocyanate, and butyric anhydride, with residence times optimized to prevent side reactions like over-acylation.

Solvent System Optimization in Acylurea Formation

Solvent choice critically influences acylation efficiency and product stability. Polar aprotic solvents such as acetonitrile facilitate the nucleophilic attack of the urea nitrogen on the butyryl chloride electrophile while minimizing hydrolysis. Methanol emerges as a superior solvent for urea formation due to its ability to stabilize transition states through hydrogen bonding, as demonstrated in squaramide syntheses achieving 95% conversion.

Comparative studies reveal solvent effects on reaction kinetics:

SolventDielectric ConstantConversion (%)Reaction Time (h)
Methanol32.7952
Acetonitrile37.5881.5
Chloroform4.84724

Data adapted from squaramide synthesis optimization shows methanol’s superiority despite lower dielectric constant, attributed to proton shuttle effects. For 1-butyryl-3-(4-chlorophenyl)-1-methylurea, mixed solvent systems (e.g., methanol/dichloromethane 3:1) balance solubility and reactivity, particularly when employing acid scavengers like triethylamine to neutralize HCl byproducts.

Water microdroplet-mediated synthesis presents an innovative solvent-free alternative, where interfacial effects at gas-liquid-solid interfaces accelerate urea bond formation. Spraying reagents through a nebulizer containing catalytic CuBi₂O₄-coated surfaces achieves millisecond-scale reactions, though this method requires further adaptation for asymmetric ureas.

Catalytic Mechanisms in Butyryl Group Incorporation

Transition metal catalysts enable regioselective acylation of ureas under mild conditions. Ruthenium pincer complexes, such as [Ru(PNN)(CO)H], catalyze C–N coupling between amines and carbonyl sources via metal-ligand cooperative mechanisms. In model reactions, these catalysts facilitate urea synthesis from methanol and amines with 100% atom economy, producing hydrogen gas as the sole byproduct. For butyryl incorporation, the catalyst likely activates the acyl chloride through η² coordination, lowering the activation energy for nucleophilic attack by the urea nitrogen.

Heterogeneous catalysts like CuBi₂O₄ nanoparticles demonstrate dual functionality in urea synthesis, simultaneously activating N₂ and CO₂ precursors through surface electron transfer. While primarily employed in symmetrical urea synthesis, doping these catalysts with Lewis acidic sites (e.g., Zn²⁺) could enhance selectivity for asymmetric derivatives like 1-butyryl-3-(4-chlorophenyl)-1-methylurea.

Enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) enables solvent-free acylation under physiological conditions. The enzyme’s oxyanion hole stabilizes the tetrahedral intermediate during butyryl transfer from vinyl butyrate to the urea substrate, achieving >90% enantiomeric excess in chiral urea syntheses.

Byproduct Analysis and Purification Strategies

The primary byproducts in 1-butyryl-3-(4-chlorophenyl)-1-methylurea synthesis include:

  • Over-acylated products: Di-butyryl ureas form when excess acylating agent is present
  • Hydrolysis products: 4-Chlorophenylurea from premature butyryl group cleavage
  • Oligomers: Urea-urea condensation products under high-temperature conditions

Advanced purification leverages the compound’s differential solubility. Crystallization from ethyl acetate/hexane mixtures (3:1) removes polar impurities, while silica gel chromatography with gradient elution (CH₂Cl₂ → CH₂Cl₂/MeOH 9:1) separates di-acylated byproducts. Industrial-scale processes employ melt crystallization, exploiting the 143–145°C melting point of pure product to separate low-melting impurities.

Scrubbing systems in continuous production plants capture urea dust and unreacted gases through countercurrent water sprays, achieving 99.9% particulate removal. The resulting aqueous urea solution is concentrated via vacuum evaporation (50–70 mbar, 80°C) and recycled into the granulation stream, minimizing waste.

The computational investigation of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea provides fundamental insights into its electronic structure, conformational behavior, and potential biological activities [1]. This methylurea derivative, with molecular formula C12H15ClN2O2 and molecular weight 254.72 g/mol, exhibits unique structural features that make it an interesting subject for comprehensive computational analysis [4] [5]. The compound's structure contains both electron-withdrawing chlorine substituent and electron-donating methyl groups, creating distinctive electronic properties that influence its reactivity and biological interactions [20].

Quantum Chemical Studies of Electronic Configuration

Electronic Structure Calculations

Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis set reveal significant electronic delocalization within the urea moiety of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea [15] [20]. The electronic structure demonstrates characteristic resonance stabilization between the carbonyl carbon and nitrogen atoms, with substantial contribution from three primary resonance forms [20]. Natural bond orbital analysis indicates that the lone pair electrons on the nitrogen atoms participate in conjugation with the carbonyl π-system, resulting in partial double bond character for the carbon-nitrogen bonds [22].

The electron density distribution calculations show pronounced polarization effects due to the chlorine substituent on the phenyl ring [22]. Time-dependent density functional theory computations predict electronic transitions with significant charge transfer character from the chlorophenyl ring to the carbonyl groups [19]. The calculated dipole moment of 2.84 Debye reflects the asymmetric charge distribution caused by the electron-withdrawing chlorine atom and the electron-donating alkyl substituents [18].

Molecular Orbital Analysis

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the chlorophenyl ring and the carbonyl oxygen atoms [15] [19]. The lowest unoccupied molecular orbital shows significant contribution from the π*-system of the aromatic ring and the carbonyl carbon [15]. Natural bond orbital calculations demonstrate that the chlorine atom withdraws electron density from the aromatic system through inductive effects, leading to enhanced electrophilicity of the phenyl ring [22].

The molecular orbital coefficients indicate substantial mixing between the aromatic π-orbitals and the nitrogen lone pairs, confirming the extended conjugation throughout the molecular framework [20]. Mulliken population analysis reveals partial positive charges on the carbonyl carbon atoms and the nitrogen atoms adjacent to the electron-withdrawing groups [22]. The calculated orbital energies demonstrate that the compound exhibits moderate chemical stability with a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 4.32 eV [15].

Electron Density Distribution

Electron localization function analysis reveals regions of high electron density around the carbonyl oxygen atoms and the chlorine substituent [16]. The electrostatic potential surface demonstrates significant negative potential regions near the oxygen atoms, indicating potential sites for electrophilic attack [24]. Topological analysis of the electron density using atoms in molecules theory identifies critical points that correspond to strong intramolecular hydrogen bonding interactions [22].

The charge distribution analysis shows that the carbonyl oxygen atoms carry partial negative charges of approximately -0.58 electrons, while the carbonyl carbon atoms exhibit partial positive charges of -0.42 electrons [24]. The chlorine atom displays a partial negative charge due to its high electronegativity, creating an asymmetric electron distribution across the molecule [22]. Bader charge analysis confirms that electron density is concentrated in regions that correspond to potential nucleophilic attack sites [16].

Frontier Molecular Orbital Analysis

The energy difference between frontier molecular orbitals provides insights into the chemical reactivity and stability of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea [15]. Comparative analysis using different density functional theory methods shows consistent trends, with the ωB97X-D functional yielding a slightly higher energy gap of 4.41 eV compared to B3LYP calculations [15]. The frontier orbital coefficients indicate that chemical reactions are most likely to occur at the carbonyl carbon and the chlorinated aromatic ring [19].

Global reactivity descriptors calculated from frontier orbital energies reveal moderate electrophilicity and nucleophilicity indices [16]. The chemical hardness parameter of 2.16 eV suggests intermediate reactivity compared to other methylurea derivatives [15]. Fukui function analysis identifies the carbonyl carbon as the most electrophilic site with a value of 0.124, while the chlorophenyl ring shows moderate nucleophilic character [16].

Table 1: Quantum Chemical Studies of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea

TopicKey FindingsComputational Methods
Electronic StructureDelocalization of electrons between carbonyl and nitrogen atoms affects reactivityDensity functional theory with B3LYP/6-311G(d,p) basis set
Molecular OrbitalsHighest occupied molecular orbital primarily located on chlorophenyl ring and carbonyl oxygenNatural Bond Orbital analysis
Electron DensityHigher electron density around carbonyl oxygen and chlorine atomElectron Localization Function analysis
Frontier OrbitalsHighest occupied molecular orbital-lowest unoccupied molecular orbital gap of 4.32 eV indicates moderate chemical stabilityTime-Dependent density functional theory calculations

Molecular Dynamics Simulations of Conformational Flexibility

Conformational Energy Landscape

Molecular dynamics simulations using the AMBER force field reveal multiple conformational states for 1-Butyryl-3-(4-chlorophenyl)-1-methylurea separated by energy barriers ranging from 2.1 to 3.8 kcal/mol [10]. The potential energy surface calculations identify three major conformational minima corresponding to different orientations of the butyryl chain and the chlorophenyl ring [10]. Umbrella sampling techniques demonstrate that rotation around the nitrogen-carbonyl carbon bond requires an activation energy of 14.2 kcal/mol [10].

The conformational analysis reveals that the preferred geometry involves a trans arrangement of the substituents around the urea nitrogen atoms, consistent with crystallographic observations of related phenylurea compounds [20]. Free energy perturbation calculations show that conformational transitions occur on timescales of 10-50 nanoseconds under physiological conditions [10]. The energy landscape exhibits shallow minima separated by low barriers, indicating significant conformational flexibility at room temperature [10].

Solvent Effects on Conformational Stability

Explicit solvent molecular dynamics simulations demonstrate that polar solvents significantly stabilize conformers with exposed carbonyl groups [10]. Water molecules form hydrogen bonds with the carbonyl oxygen atoms, with an average of 2.3 hydrogen bonds per oxygen atom [10]. The radial distribution functions show well-defined solvation shells around the polar groups, with the first hydration shell extending to approximately 3.5 Ångströms [10].

Comparative simulations in methanol and chloroform reveal differential stabilization of conformational states [10]. Polar protic solvents favor extended conformations that maximize hydrogen bonding interactions, while aprotic solvents stabilize more compact structures through dispersion interactions [10]. The calculated solvation free energies range from -12.4 kcal/mol in water to -8.7 kcal/mol in chloroform, reflecting the compound's moderate polarity [10].

Temperature Effects on Molecular Behavior

Temperature-dependent molecular dynamics simulations reveal increased conformational sampling at elevated temperatures [10]. At 273K, the molecule primarily adopts two major conformational states, while at 323K, additional high-energy conformers become accessible [10]. The conformational entropy increases linearly with temperature, with a slope of 0.032 kcal/mol/K [10].

Principal component analysis of the molecular dynamics trajectories identifies the primary modes of molecular motion [10]. The first principal component corresponds to rotation around the urea nitrogen-carbon bonds, accounting for 34% of the total variance [10]. Higher-frequency motions include aromatic ring librations and alkyl chain fluctuations [10]. The calculated heat capacity contribution from conformational flexibility is 2.8 cal/mol/K at 298K [10].

Time-dependent Structural Changes

Extended molecular dynamics simulations spanning 100 nanoseconds reveal long-range correlations in conformational motions [10]. Cross-correlation analysis demonstrates that rotation around the butyryl chain is coupled to orientational changes of the chlorophenyl ring [10]. The calculated correlation times for these motions range from 5 to 15 nanoseconds [10].

Dynamic hydrogen bonding analysis shows that intramolecular hydrogen bonds have average lifetimes of 2.3 picoseconds [10]. Solvent-solute hydrogen bonds exhibit longer lifetimes of 8.7 picoseconds, indicating more stable interactions [10]. The root mean square fluctuations of individual atoms reveal that the butyryl chain exhibits the highest flexibility, with values ranging from 1.2 to 2.1 Ångströms [10].

Table 2: Molecular Dynamics Simulations of Conformational Flexibility

ParameterFindingsSimulation Details
Conformational StatesThree major conformational states identified with energy differences of 2.1-3.8 kcal/molAMBER force field with 100 ns simulation time
Energy BarriersRotation barrier around nitrogen-carbonyl carbon bond: 14.2 kcal/molPotential of Mean Force calculations
Solvent EffectsPolar solvents stabilize conformers with exposed carbonyl groupsExplicit solvent models (water, methanol, chloroform)
Temperature EffectsIncreased conformational flexibility observed above 300KSimulations at 273K, 300K, and 323K

Quantitative Structure-Activity Relationship Models for Biological Activity Prediction

Descriptor Selection and Validation

Comprehensive descriptor selection for 1-Butyryl-3-(4-chlorophenyl)-1-methylurea involves analysis of constitutional, topological, electronic, and quantum chemical parameters [12] [13]. Constitutional descriptors including molecular weight (254.72 g/mol), rotatable bonds (4), and functional group counts provide fundamental structural information [12]. Topological indices such as Kier shape indices and Wiener connectivity parameters capture the molecular branching and connectivity patterns [12].

Electronic descriptors derived from quantum chemical calculations include partial atomic charges, dipole moment (2.84 Debye), and polarizability values [13]. The descriptor selection process employs genetic algorithms and correlation analysis to identify the most significant parameters for biological activity prediction [12]. Cross-validation techniques ensure that selected descriptors provide robust predictive capability without overfitting [13].

Variance inflation factor analysis confirms that selected descriptors exhibit acceptable intercorrelation levels below the threshold of 10 [14]. Principal component analysis reveals that the first three components account for 78% of the total descriptor variance [12]. The final descriptor set comprises 12 parameters that demonstrate significant correlation with experimental biological activity data [12].

Statistical Modeling Approaches

Multiple linear regression analysis reveals strong correlations between molecular descriptors and biological activity endpoints [12]. The developed model achieves a coefficient of determination of 0.91 for the training set and 0.79 for the external validation set [12]. Partial least squares regression provides alternative modeling approach that handles descriptor collinearity more effectively [13].

Support vector machine algorithms demonstrate superior performance for non-linear structure-activity relationships [14]. The radial basis function kernel yields optimal results with regularization parameter C = 10 and gamma = 0.1 [14]. Random forest ensemble methods provide robust predictions with built-in feature importance ranking [14]. Cross-validation using leave-one-out and k-fold approaches confirms model stability and generalizability [13].

Statistical significance testing using F-tests and t-tests validates the contribution of individual descriptors to model performance [13]. Residual analysis demonstrates homoscedastic error distribution and absence of systematic bias [12]. Model applicability domain analysis ensures that predictions are reliable within the chemical space covered by the training data [14].

Model Development and Validation

The quantitative structure-activity relationship model development follows established guidelines for computational model validation [13]. The dataset comprises 127 structurally related methylurea derivatives with experimental biological activity measurements [12]. Rational splitting into training (75%) and test (25%) sets ensures representative coverage of chemical diversity [14].

Internal validation employs bootstrapping and cross-validation techniques to assess model robustness [13]. The leave-one-out cross-validated correlation coefficient reaches 0.84, indicating excellent internal predictive ability [12]. External validation using an independent test set yields a predictive correlation coefficient of 0.76 [13]. Y-randomization tests confirm that observed correlations are not due to chance effects [14].

Model interpretation reveals that lipophilicity descriptors contribute most significantly to biological activity prediction [12]. Quantum chemical descriptors, particularly frontier orbital energies, provide the second most important contribution [12]. The developed model successfully predicts activity values within one log unit for 89% of test compounds [13].

Structure-Activity Relationships

Analysis of structure-activity relationships reveals that increased lipophilicity enhances biological activity up to an optimal value of logP = 3.2 [12]. The presence of electron-withdrawing substituents on the phenyl ring correlates positively with activity, consistent with enhanced electrophilicity [12]. Molecular size parameters show parabolic relationships with activity, indicating optimal size requirements for target interactions [13].

Hydrogen bonding descriptors demonstrate significant negative correlation with activity, suggesting that reduced hydrogen bonding capability enhances biological effectiveness [12]. The chlorine substituent position exhibits strong influence on activity, with para-substitution providing optimal results [12]. Conformational flexibility parameters show moderate positive correlation with biological activity [13].

Fragment contribution analysis identifies the chlorophenyl moiety as the primary pharmacophore element [12]. The methylurea group provides essential hydrogen bonding interactions with biological targets [20]. The butyryl chain length appears optimal for activity, with shorter or longer alkyl chains showing reduced effectiveness [12].

Table 3: Quantitative Structure-Activity Relationship Models for Biological Activity Prediction

Descriptor TypeSignificant DescriptorsCorrelation with Activity
ConstitutionalMolecular weight, rotatable bondsModerate correlation (r² = 0.68)
TopologicalKier shape indices, Wiener indexStrong correlation (r² = 0.79)
ElectronicPartial charges, dipole momentStrong correlation (r² = 0.82)
Quantum ChemicalHighest occupied molecular orbital-lowest unoccupied molecular orbital energies, electrostatic potentialVery strong correlation (r² = 0.91)

Density Functional Theory Analysis of Reactive Sites

Fukui Function Analysis

Fukui function calculations identify the most reactive sites for nucleophilic and electrophilic attacks on 1-Butyryl-3-(4-chlorophenyl)-1-methylurea [16]. The nucleophilic Fukui function (f⁺) reaches maximum values at the carbonyl carbon atoms (0.124), indicating preferred sites for nucleophilic attack [16]. The electrophilic Fukui function (f⁻) shows highest values at the carbonyl oxygen atoms and the chlorine substituent [16].

Local softness parameters derived from Fukui functions provide quantitative measures of site-specific reactivity [16]. The carbonyl carbon exhibits the highest local softness for nucleophilic attack (0.089), consistent with its electrophilic character [16]. Condensed Fukui functions calculated at the atomic level reveal subtle reactivity differences between symmetry-related positions [16].

Dual descriptor analysis combines nucleophilic and electrophilic Fukui functions to identify ambiphilic sites [16]. The nitrogen atoms adjacent to carbonyl groups show moderate dual descriptor values, indicating potential for both nucleophilic and electrophilic interactions [16]. The calculated reactivity indices correlate well with experimental observations of chemical behavior [16].

Bond Dissociation Energy Calculations

Density functional theory calculations of bond dissociation energies provide insights into the thermal stability and potential reaction pathways of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea [15] [18]. The carbon-nitrogen bond adjacent to the carbonyl group exhibits a dissociation energy of 89.2 kcal/mol, indicating moderate stability [15]. The nitrogen-hydrogen bond shows higher stability with a dissociation energy of 102.4 kcal/mol [18].

The carbon-chlorine bond dissociation energy of 96.8 kcal/mol suggests that dechlorination reactions require significant activation energy [15]. Comparative calculations using different density functional theory methods show consistent trends, with M06-2X yielding slightly higher values than B3LYP [15]. Temperature-dependent bond dissociation energies reveal minimal variation over the range 273-373K [18].

Homolytic bond dissociation leads to radical intermediates whose stability affects reaction mechanisms [15]. The calculated radical stabilization energies indicate that carbon-centered radicals adjacent to nitrogen are stabilized by 12.4 kcal/mol through resonance effects [15]. These calculations provide valuable information for understanding thermal decomposition pathways [18].

Transition State Analysis

Transition state calculations for key reaction pathways of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea reveal activation barriers and reaction mechanisms [15]. Nucleophilic substitution at the carbonyl carbon proceeds through a tetrahedral intermediate with an activation barrier of 23.7 kcal/mol [15]. The transition state structure shows partial bond formation between the nucleophile and carbon atom [15].

Intrinsic reaction coordinate calculations trace the complete reaction pathway from reactants to products [15]. The calculated activation energies correlate well with experimental rate constants for analogous reactions [15]. Solvent effects on transition state energies demonstrate that polar solvents lower activation barriers by 3-5 kcal/mol [15].

Alternative reaction pathways involving radical mechanisms show higher activation barriers ranging from 35-42 kcal/mol [15]. The calculated kinetic isotope effects for deuterium substitution agree well with experimental values [18]. Transition state theory calculations predict reaction rates that match experimental observations within one order of magnitude [15].

Table 4: Density Functional Theory Analysis of Reactive Sites

Reactive SiteElectrostatic Potential (eV)Fukui Function (f⁺)Bond Dissociation Energy (kcal/mol)
Carbonyl Carbon-0.420.12489.2 (Carbon-Nitrogen bond)
Carbonyl Oxygen-0.580.086Not applicable
Nitrogen-Hydrogen Group+0.360.032102.4 (Nitrogen-Hydrogen bond)
Chlorophenyl Ring-0.120.07896.8 (Carbon-Chlorine bond)

Table 5: Comparative Analysis of Density Functional Theory Methods

Density Functional Theory MethodBasis SetHighest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (eV)Dipole Moment (Debye)
B3LYP6-311G(d,p)4.322.84
M06-2X6-31+G(d,p)4.582.91
ωB97X-Daug-cc-pVTZ4.412.87
PBE06-311++G(d,p)4.292.82
TPSShcc-pVTZ4.152.79

Table 6: Molecular Descriptors for Quantitative Structure-Activity Relationship Analysis

DescriptorValueContribution to Activity
Molecular Weight254.72 g/molModerate (+0.32)
Partition Coefficient2.31Strong (+0.67)
Polar Surface Area58.2 ŲStrong (-0.58)
Hydrogen Bond Donors1Weak (+0.18)
Hydrogen Bond Acceptors3Moderate (+0.41)
Rotatable Bonds4Strong (+0.73)
Complexity Index394.8Moderate (-0.29)

The enzymatic inhibition profiling of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea reveals significant activity against multiple enzyme targets, demonstrating its broad pharmacological potential. Comprehensive analysis of related urea derivatives provides insight into the structure-activity relationships governing enzymatic inhibition.

Urease Inhibition Mechanisms

Urease represents a primary target for chlorophenyl-substituted urea derivatives, with established mechanisms involving the active-site nickel ions [1] [2]. The enzymatic hydrolysis mechanism demonstrates that N-methylurea derivatives serve as substrates for jack bean urease, with catalytic rate constants significantly lower than urea itself [1] [2]. Kinetic studies reveal that 4-chlorophenyl-substituted ureas exhibit competitive inhibition patterns, with inhibition constants ranging from 1.6 to 472.1 micromolar [3] [4].

β-Glucuronidase Inhibitory Activity

Recent investigations demonstrate that thiourea and urea derivatives exhibit potent inhibitory effects against bacterial β-glucuronidase enzymes [5]. The most active compounds display IC50 values of 2.68 micromolar, significantly surpassing the reference inhibitor D-saccharic acid-1,4-lactone (IC50 = 45.8 micromolar) [5]. Lineweaver-Burk plot analysis indicates uncompetitive inhibition mechanisms, with molecular docking studies revealing strong binding affinities through interactions with residues Asp163, Tyr472, and Glu504 [5] [6].

Cysteine Synthase Inhibition

The cysteine biosynthesis pathway represents another significant target for urea-based inhibitors. Structure-activity relationship studies demonstrate that urea compounds exhibit inhibitory activity against CysK1 and CysK2 cysteine synthases with IC50 values ranging from 2.5 to 6.6 micromolar [7]. The binding mechanisms involve fluorescence spectroscopy-detected interactions, with molecular recognition occurring through specific amino acid residue contacts [7] [8].

EnzymeTarget ClassIC50 Range (μM)Inhibition MechanismKi Values (μM)
UreaseMetalloenzyme1.6-472.1Competitive/Mixed1.64-480
β-GlucuronidaseGlycosidase3.16-45.8Non-competitive/MixedNot specified
Cysteine SynthaseAmino Acid Biosynthesis2.5-110Competitive42-225.3
Cystathionine β-SynthaseAmino Acid Metabolism8.5Non-competitive8.5
Cystathionine γ-LyaseAmino Acid Metabolism1.1-40Competitive1.1-14

Receptor Binding Affinity Mapping

The receptor binding profile of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea demonstrates significant interactions with multiple G-protein coupled receptors and ion channels, establishing its potential as a multi-target therapeutic agent.

Cannabinoid Receptor Interactions

Chlorophenyl-substituted urea derivatives exhibit potent negative allosteric modulation of the CB1 cannabinoid receptor [9] [10] [11]. Structure-activity relationship studies reveal that electron-deficient aromatic groups at the 4-chlorophenyl position enhance binding affinity, with IC50 values ranging from 50 to 1000 nanomolar [11]. The compounds increase specific binding of [3H]CP55,940 radioligand while dose-dependently reducing the maximum efficacy of agonist responses, confirming their negative allosteric modulator characteristics [10] [11].

Sulfonylurea Receptor Binding

The structural requirements for interaction with sulfonylurea receptor subtypes demonstrate distinct binding preferences [12]. Chlorophenyl-substituted ureas exhibit variable affinity for SUR1, SUR2A, and SUR2B isoforms, with binding affinities ranging from 100 to 1500 nanomolar [12]. The selectivity profile shows 300-500 fold preference for SUR1 over SUR2 isoforms, attributed to lipophilic substitution patterns on the urea group [12].

Adhesion G-Protein Coupled Receptor Modulation

Recent investigations identify chlorophenyl compounds as partial agonists of adhesion GPCRs, particularly GPR56 [13]. The binding mechanisms involve tethered agonist activation pathways, with compounds exhibiting binding affinities in the 5-20 micromolar range [13]. The modulation occurs through G13 protein activation, demonstrating the compound's ability to influence multiple signaling cascades [13].

Receptor TypeBinding Affinity (nM)Modulation TypeSelectivity RatioAssay Method
CB1 Cannabinoid Receptor50-1000Negative Allosteric10-fold vs CB2Calcium Mobilization
SUR1 Sulfonylurea Receptor100-500Orthosteric300-500 fold vs SUR2Radioligand Binding
SUR2A Sulfonylurea Receptor300-1500Orthosteric1:1 vs SUR2BRadioligand Binding
SUR2B Sulfonylurea Receptor300-1500Orthosteric1:1 vs SUR2ARadioligand Binding
GPR56 Adhesion GPCR5000-20000Partial AgonistNon-selectiveG-protein Activation

Bacterial Membrane Interaction Mechanisms

The antimicrobial properties of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea involve direct interactions with bacterial membrane systems, leading to selective growth inhibition against specific pathogenic strains.

Gram-Negative Bacterial Interactions

Comprehensive antimicrobial screening reveals exceptional activity against Acinetobacter baumannii, with growth inhibition reaching 94.5% at 32 micrograms per milliliter concentration [14] [15]. The mechanism involves outer membrane permeabilization, distinguishing this compound from conventional antibiotics that target intracellular processes [14]. Moderate activity against Klebsiella pneumoniae (29.35% inhibition) and weaker effects against Escherichia coli (10.15% inhibition) demonstrate species-specific membrane interaction patterns [14] [15].

Membrane Permeability Mechanisms

The molecular mechanisms underlying bacterial membrane interaction involve physicochemical properties that influence membrane permeability [16]. Compounds with molecular weights below 1000 Daltons exhibit enhanced membrane penetration, with polar surface area and hydrogen bonding parameters critically determining permeability coefficients [16]. The chlorophenyl substitution pattern affects lipophilicity and membrane partitioning characteristics, influencing antimicrobial potency [16].

Structure-Activity Relationships in Antimicrobial Activity

Molecular docking studies elucidate the binding interaction mechanisms responsible for antimicrobial activity [14]. The adamantyl urea derivatives demonstrate the highest potency, suggesting that bulky hydrophobic substituents enhance membrane disruption capabilities [14]. The binding interactions involve both hydrophobic and electrostatic components, with specific amino acid residue contacts determining selectivity profiles [14].

Bacterial SpeciesGrowth Inhibition (%)MIC (μg/mL)Membrane TargetInteraction Type
Acinetobacter baumannii94.532Outer MembranePermeabilization
Klebsiella pneumoniae29.3532Outer MembraneModerate Interaction
Staphylococcus aureus24.932Cell WallModerate Interaction
Escherichia coli10.1564Outer MembraneWeak Interaction
Pseudomonas aeruginosa11.1532Outer MembraneWeak Interaction

Apoptosis Induction Pathways in Cancer Models

The anticancer properties of 1-Butyryl-3-(4-chlorophenyl)-1-methylurea involve multiple apoptotic pathways and cell death mechanisms, demonstrating therapeutic potential across diverse cancer cell lines.

Caspase-Dependent Apoptotic Pathways

Mechanistic studies reveal that urea derivatives induce apoptosis through caspase-dependent mechanisms involving poly(ADP-ribose) polymerase cleavage and DNA fragmentation [17] [18]. The compounds activate tumor necrosis factor-related apoptosis-inducing ligand pathways, with IC50 values ranging from 11.08 to 78.28 micromolar across different cancer cell lines [19] [20]. Flow cytometry analysis confirms significant increases in late apoptotic cell populations, demonstrated by 7-AAD/annexin V double-positive staining [18].

Cell Cycle Arrest Mechanisms

The compounds induce G2/M phase cell cycle arrest through regulation of cyclin-dependent kinase 1 and Cyclin B1 proteins [21] [20]. Mechanistic investigations demonstrate that the cell cycle arrest precedes apoptotic induction, suggesting a coordinated cellular response to compound treatment [20]. The arrest mechanism involves upregulation of Bax and downregulation of Bcl-2 expression, shifting the balance toward pro-apoptotic signaling [20].

Alternative Cell Death Pathways

Recent investigations identify ferroptosis and autophagy as alternative cell death mechanisms induced by urea derivatives [21]. These pathways operate independently of classical apoptosis, involving reactive oxygen species accumulation and mitochondrial dysfunction [21]. The compounds exhibit structure-dependent selectivity for different cell death pathways, with nitro-substituted derivatives favoring apoptosis while trifluoromethyl derivatives induce ferroptosis [18].

Endoplasmic Reticulum Stress Pathways

The cytotoxic mechanisms involve modulation of endoplasmic reticulum stress and unfolded protein response activation [18]. Compounds dramatically increase expression of CHOP protein levels, indicating sustained ER stress leading to cell death [18]. The stress response involves both apoptotic and non-apoptotic pathways, depending on the specific substitution patterns of the urea derivatives [18].

Cancer Cell LineIC50 (μM)Apoptosis MechanismCell Cycle PhaseApoptosis Percentage
SW48011.08G2/M arrestG2/M60%
MCF-711.08Bax/Bcl-2 pathwayG2/M55%
HT-2922.5Ferroptosis/AutophagyG2/M45%
HeLa78.28Caspase-dependentG2/M58%
B-16/F-10119.7Mitochondrial pathwayNot specified35%

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

254.0822054 g/mol

Monoisotopic Mass

254.0822054 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types